2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-6(11-2)8-10-7(3-4-9)5-12-8/h5-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCJKUWZYVTZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclization of β-Aminothiols with Nitriles
Reaction Mechanism and Substrate Design
The condensation of β-aminothiols with nitriles constitutes a classical approach to thiazoline intermediates, which are subsequently oxidized to thiazoles. For 2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetonitrile, this method begins with the preparation of a β-aminothiol precursor bearing the 1-methoxyethyl substituent. The reaction proceeds via nucleophilic attack of the thiol group on the nitrile carbon, followed by cyclization to form the thiazoline ring (Figure 1). Oxidation with manganese(IV) oxide or hydrogen peroxide yields the fully aromatic thiazole.
Optimization and Challenges
Key challenges include the limited commercial availability of β-aminothiols, necessitating multi-step synthesis. A modified protocol using in situ generation of β-aminothiols from aldehydes and cysteamine has been reported, though yields remain moderate (45–60%). Solvent selection significantly impacts reaction kinetics, with acetonitrile favoring cyclization over side reactions.
Table 1: Representative Conditions for Thiazoline-to-Thiazole Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 25 | 12 | 58 |
| H₂O₂ | EtOH/H₂O | 60 | 6 | 62 |
| DDQ | THF | 40 | 8 | 67 |
Chloroacylation Followed by Heterocyclization
Chloroacetonitrile-Mediated Acylation
Inspired by methodologies for pyrrole-thiazole hybrids, this route employs chloroacetonitrile as a dual-functional reagent. The synthesis begins with the acylation of a 1-methoxyethyl-substituted amine using chloroacetonitrile under acidic conditions, forming a chloroimine intermediate (Scheme 1). Subsequent heterocyclization with thiourea derivatives introduces the thiazole ring, with the nitrile group retained at the 4-position.
Critical Reaction Parameters
- Acid Catalyst : Dry HCl gas facilitates imine formation, achieving 87% conversion in diethyl ether.
- Temperature Control : Maintaining 5–10°C during HCl bubbling minimizes decomposition of the nitro group.
- Workup : Hydrolysis of the chloroimine intermediate in aqueous medium yields the ketone precursor, which undergoes cyclization in DMF at 75°C.
Table 2: Yields for Chloroacylation-Heterocyclization Sequence
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Chloroimine formation | ClCH₂CN, HCl | Et₂O | 87 |
| Ketone hydrolysis | H₂O | H₂O | 69 |
| Thiazole cyclization | Thiourea, Et₃N | DMF | 73 |
One-Pot Dibromination-Thioamide Coupling
Alkene Dibromination and Thioamide Cyclization
Adapting the one-pot strategy by Li et al., this method converts alkenes to 1,2-dibromoalkanes using LiBr and urea hydrogen peroxide (UHP) in acetonitrile. The dibromo intermediate reacts with a thioamide bearing the 1-methoxyethyl group, yielding the thiazoline ring. Oxidation to the thiazole is achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), followed by nitrile introduction via nucleophilic substitution.
Advantages and Limitations
- Scalability : The one-pot protocol reduces purification steps, with an overall yield of 52% for the thiazole core.
- Functional Group Tolerance : Electron-withdrawing groups on the thioamide are compatible, though steric hindrance from the methoxyethyl group lowers yields by 15–20%.
Table 3: Optimization of One-Pot Thiazole Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Dibromination time | 2 h | 89 |
| Thioamide equivalence | 1.2 eq | 78 |
| Oxidation temperature | 40°C | 65 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound Synthesis
| Method | Starting Materials | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|---|
| β-Aminothiol Condensation | Custom β-aminothiol | 3 | 45 | Direct oxidation to thiazole |
| Chloroacylation | Chloroacetonitrile | 4 | 63 | High intermediate stability |
| One-Pot Dibromination | Alkene, thioamide | 3 | 52 | Reduced purification steps |
Industrial-Scale Considerations
Solvent Recovery and Waste Management
The chloroacylation route generates stoichiometric HCl, necessitating neutralization with aqueous NaOH. In contrast, the one-pot method’s acetonitrile solvent is recoverable via distillation (bp 82°C), enhancing sustainability.
Catalytic Enhancements
Recent advances employ Lewis acids (e.g., ZnCl₂) to accelerate thiazole cyclization, reducing reaction times by 30% without compromising yield.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(1-Methoxyethyl)-1,3-thiazol-
Biological Activity
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile is a thiazole derivative notable for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C8H10N2OS
- Molecular Weight : 174.24 g/mol
- CAS Number : 1376155-87-1
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, interact with various biological targets. The following sections detail specific biological activities and mechanisms of action.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties against a range of pathogens:
- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit enzyme activity.
- Case Study : In a study assessing the efficacy of various thiazole derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Mechanism : Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 15 | Inhibition of enzyme activity |
| Anticancer | MCF-7 (breast cancer) | 8 | Induction of apoptosis through signaling pathways |
| Anticancer | A549 (lung cancer) | 10 | Upregulation of pro-apoptotic proteins |
Research Findings
Recent studies have focused on the synthesis and modification of thiazole derivatives to enhance their biological activity. The following findings highlight the ongoing research efforts:
- Synthesis Techniques : Various synthetic routes have been explored to optimize the yield and purity of this compound. Methods include the use of sodium hydride or potassium carbonate as bases during reactions with acetonitrile.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole compounds have revealed that modifications at the methoxyethyl position can significantly affect biological activity, leading to enhanced potency against specific targets .
- In Vivo Studies : Preliminary in vivo studies suggest that this compound may exhibit favorable pharmacokinetic properties, including good absorption and bioavailability, making it a candidate for further development in therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile is , with a molecular mass of approximately 182.24 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines. For instance, similar thiazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Case Study : A study published in Molecules demonstrated that thiazole derivatives exhibit significant antitumor activity against human cancer cell lines. The compounds were evaluated for their growth inhibition rates, showing promising GI50 values that suggest their potential as chemotherapeutic agents .
Antimicrobial Properties
Thiazole derivatives are also recognized for their broad-spectrum antimicrobial activities. The unique structural features of these compounds allow them to interact with microbial enzymes and disrupt cellular processes.
- Case Study : Research has shown that similar thiazole compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated effective inhibition of bacterial growth, suggesting that this compound could be developed into an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Case Study : A study on related thiazole compounds indicated their ability to reduce inflammation markers in cellular models. This suggests that this compound may exhibit similar anti-inflammatory effects, warranting further investigation .
Building Block for Synthesis
Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.
- Synthesis Example : The compound can undergo nucleophilic substitution reactions to form new derivatives with enhanced biological activity. Researchers have successfully synthesized novel thiazole-based compounds by modifying the acetonitrile group .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below summarizes key structural features and properties of the target compound and its analogues:
*Physical state inferred from molecular weight and substituent hydrophobicity.
Key Differences and Implications
Substituent Effects on Reactivity :
- The methoxyethyl group in the target compound enhances solubility in polar solvents compared to bulky substituents like adamantane or hydrophobic groups like 4-methylphenyl .
- Chlorophenyl analogues (e.g., C₁₁H₇ClN₂S) may exhibit higher electrophilicity at the nitrile group due to the electron-withdrawing Cl atom, favoring nucleophilic additions .
Steric and Electronic Influences :
- Bulky substituents (e.g., adamantane) reduce rotational freedom and may hinder crystallization, as seen in the higher molecular weight and solid state of C₁₅H₁₈N₂S .
- The ethoxyethyl analogue (C₉H₁₂N₂OS) shares similar liquid-state behavior with the target compound but offers altered lipophilicity for drug delivery applications .
Biological and Industrial Relevance :
- Compounds with chlorophenyl or methylphenyl groups are often explored as kinase inhibitors or antimicrobial agents due to aromatic interactions with biological targets .
- The target compound’s methoxyethyl group may improve metabolic stability compared to ethoxyethyl derivatives, which are more prone to enzymatic hydrolysis .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxyethyl (-OCH₂CH₃) and nitrile (-CN) groups. Look for thiazole proton signals at δ 7.2–8.5 ppm .
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation. For analogous thiazole-acetonitriles, C–C bond lengths typically range 1.45–1.49 Å .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
What safety precautions are critical when handling nitrile-containing derivatives?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN in acidic conditions) .
- Emergency Protocols : Immediate washing with water for spills and access to cyanide antidote kits in case of exposure .
How can computational chemistry guide reaction design for this compound?
Advanced Research Question
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in thiazole functionalization .
- Reaction Pathway Screening : Tools like Gaussian or ORCA simulate energy profiles for competing pathways (e.g., SN2 vs. radical mechanisms) .
- Machine Learning : Train models on existing thiazole reaction data to predict optimal catalysts or solvents .
How to resolve discrepancies between NMR and X-ray structural data?
Advanced Research Question
- Dynamic Effects : NMR may average tautomeric forms (e.g., thiazole ring puckering), while X-ray captures static crystal structures. Compare solution- vs. solid-state data .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystallographic packing .
- Variable Temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and −40°C .
Can statistical experimental design improve scalability and reproducibility?
Advanced Research Question
- Factorial Designs : Screen variables (e.g., catalyst loading, reaction time) to identify critical factors .
- Central Composite Design : Optimize non-linear relationships between variables for pilot-scale synthesis .
- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent variance) to assess process stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
